molecular formula C14H13NaO3 B1676954 Naproxen sodium CAS No. 26159-34-2

Naproxen sodium

Cat. No. B1676954
CAS RN: 26159-34-2
M. Wt: 252.24 g/mol
InChI Key: CDBRNDSHEYLDJV-FVGYRXGTSA-M
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Description

Naproxen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It works by reducing hormones that cause inflammation and pain in the body . The sodium salt of naproxen has been developed as a more rapidly absorbed formulation of naproxen .


Synthesis Analysis

The synthesis of Naproxen has been a subject of research for over 50 years. Novel practical and asymmetric approaches are still being developed for their synthesis . This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen .


Molecular Structure Analysis

The molecular formula of this compound is C14H13NaO3 . It features a unique combination of a carboxylic acid moiety and a naphthyl group, which contribute to its anti-inflammatory and analgesic effects .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.24 g/mol . It is soluble in water (70 mg/mL) and ethanol (10 mg/mL) .

Scientific Research Applications

Migraine Prophylaxis

Naproxen sodium, recognized for its potent inhibition of prostaglandin biosynthesis and platelet aggregation, has demonstrated efficacy in migraine prevention. A study highlighted its success in reducing severe headaches, nausea, vomiting, and the duration of headaches in patients undergoing treatment, establishing it as a first-choice medication for migraine prophylaxis (Welch, Ellis, & Keenan, 1985).

Impact on Erythrocyte Membrane Blebbing

Research on this compound's eryptotic effects reveals its capability to induce oxidative stress, leading to erythrocyte death through membrane blebbing at therapeutic doses. This process underscores the drug's potential impact beyond its anti-inflammatory properties, opening avenues for understanding cell death mechanisms (Ilyas et al., 2020).

Pure Menstrual Migraine (PMM) Prophylaxis

In the realm of PMM, this compound has shown significant biological and clinical effects, reducing the frequency, duration, and intensity of attacks. This application offers a promising avenue for targeted migraine management, particularly for women experiencing migraines in correlation with their menstrual cycle (Allais et al., 2007).

Nanoparticle Delivery Systems

This compound's formulation into nanoparticles presents an innovative approach to enhancing drug delivery. By employing desolvation techniques, researchers have developed nanoparticles that exhibit sustained drug release, showcasing the potential for improved therapeutic outcomes in pain and inflammation management (Syed & Sailaja, 2019).

Environmental Impact and Remediation

Investigations into the environmental presence of this compound highlight its stability in aquatic ecosystems and the potential oxidative stress and genotoxicity it can induce in aquatic organisms. Such findings emphasize the need for effective wastewater treatment strategies to mitigate the drug's environmental impact (Lucero et al., 2015).

Mechanism of Action

Safety and Hazards

Naproxen Sodium may raise the risk of having a heart attack or stroke, especially in people who already have heart disease or in people who use this medicine for a longer time . It may also cause bleeding in the stomach or intestines . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

For safe and effective use of Naproxen Sodium, it is advised not to take more of it, not to take it more often, and not to take it for a longer time than ordered by a doctor . Taking too much of this medicine may increase the chance of unwanted effects, especially in elderly patients .

properties

IUPAC Name

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045576
Record name Naproxen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26159-34-2
Record name Naproxen sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (-)-2-(6-methoxy-2-naphthyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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